Fenridazon-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenridazon-propyl is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The final product is formulated into various application forms, such as solutions or granules, for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
Fenridazon-propyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Fenridazon-propyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study chemical hybridization and reaction mechanisms.
Biology: Investigated for its effects on plant physiology and development, particularly in inducing male sterility in cereals.
Wirkmechanismus
Fenridazon-propyl exerts its effects by inhibiting pollen production in plants, leading to male floral sterility. The compound targets specific enzymes and pathways involved in pollen development, disrupting the normal physiological processes. This selective inhibition ensures that the female fertility of the plant is maintained, allowing for successful hybrid seed production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenridazon: A closely related compound with similar chemical structure and function.
Maleic hydrazide: Another plant growth regulator used to prevent premature shoot formation.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide and plant growth regulator.
Uniqueness
Fenridazon-propyl is unique due to its high selectivity for inducing male sterility while maintaining female fertility, making it particularly valuable for hybrid seed production. Its chemical structure also allows for various modifications, enabling the development of derivatives with tailored properties .
Eigenschaften
CAS-Nummer |
78778-15-1 |
---|---|
Molekularformel |
C15H15ClN2O3 |
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3 |
InChI-Schlüssel |
BOZVKAPSLFONQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.